4-Methyl-2-(piperidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Description
4-Methyl-2-(piperidin-1-YL)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine (CAS: 852228-08-1) is a boronate ester-functionalized pyridine derivative. Its molecular formula is C₁₆H₂₅BN₂O₂, with a molecular weight of 288.20 g/mol . The compound features a pyridine core substituted at the 2-position with a piperidine ring and at the 5-position with a pinacol boronate ester. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials chemistry for constructing carbon-carbon bonds . The piperidine moiety enhances solubility in organic solvents and may influence pharmacokinetic properties, such as blood-brain barrier permeability, due to its amine functionality .
Properties
Molecular Formula |
C17H27BN2O2 |
|---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
4-methyl-2-piperidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C17H27BN2O2/c1-13-11-15(20-9-7-6-8-10-20)19-12-14(13)18-21-16(2,3)17(4,5)22-18/h11-12H,6-10H2,1-5H3 |
InChI Key |
CXERLWAAVGJHPG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-5’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl typically involves the reaction of a bipyridinyl derivative with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-Methyl-5’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation may produce boronic acids .
Scientific Research Applications
4’-Methyl-5’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs or as a probe in biological assays.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 4’-Methyl-5’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl involves its ability to form stable carbon-boron bonds. This property is exploited in various chemical reactions, such as the Suzuki-Miyaura coupling, where the compound acts as a boron source. The molecular targets and pathways involved depend on the specific application, such as the formation of biaryl compounds in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine derivatives. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Insights :
Substituent Effects on Reactivity :
- Electron-donating groups (e.g., piperidin-1-yl) reduce the electrophilicity of the boronate ester, slowing Suzuki coupling kinetics compared to electron-withdrawing groups (e.g., methanesulfonyl) .
- Bulky substituents (e.g., benzyl) decrease reaction yields due to steric hindrance during palladium catalysis .
Physicochemical Properties :
- Piperidine and isopropoxy derivatives exhibit higher solubility in polar solvents (e.g., DMSO) than tert-butoxy or benzyl analogs .
- Fluorinated variants (e.g., difluoromethoxy) show enhanced logP values, favoring blood-brain barrier penetration .
Biological Applications: The piperidine-substituted compound is frequently utilized in neuropharmacology due to its amine functionality, which mimics endogenous neurotransmitters . Methanesulfonyl derivatives are prevalent in kinase inhibitor development, leveraging their ability to form hydrogen bonds with ATP-binding pockets .
Pharmacological Relevance :
- Piperidine-containing derivatives demonstrate moderate inhibitory activity against glycogen synthase kinase 3β (IC₅₀ = 1.2 μM), attributed to the amine’s interaction with catalytic lysine residues .
- Methanesulfonyl analogs show superior potency in kinase assays (IC₅₀ = 0.3 μM) but exhibit higher cytotoxicity (CC₅₀ = 8.5 μM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
